(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester
Overview
Description
(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a biphenyl group, a tert-butoxycarbonyl (Boc) protected amine, and an ethyl ester functional group. The stereochemistry of the compound, indicated by the (2R,4S) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Biphenyl Group: The biphenyl moiety can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.
Formation of the Ethyl Ester: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for coupling reactions, automated systems for protection and deprotection steps, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine, where the Boc group can be removed using acids like trifluoroacetic acid, followed by substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection, followed by electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Biphenyl carboxylic acids or ketones.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its chiral nature allows for the investigation of stereospecific biochemical pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals. Its structural features make it a valuable scaffold for designing molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the Boc-protected amine and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-5-phenyl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester: Similar structure but with a phenyl group instead of a biphenyl group.
(2R,4S)-5-biphenyl-4-yl-4-amino-2-methylpentanoic acid ethyl ester: Lacks the Boc protection on the amino group.
(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The uniqueness of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The biphenyl group provides additional π-π stacking interactions, enhancing its binding properties compared to similar compounds with simpler aromatic groups.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique features
Properties
IUPAC Name |
ethyl (2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-15,18,22H,6,16-17H2,1-5H3,(H,26,28)/t18-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTIKWPJTDSUPT-GCJKJVERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121953 | |
Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149709-60-4 | |
Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149709-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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